molecular formula C15H17NO2S B13885417 Ethyl 2-(2-phenylpropan-2-yl)thiazole-4-carboxylate

Ethyl 2-(2-phenylpropan-2-yl)thiazole-4-carboxylate

Cat. No.: B13885417
M. Wt: 275.4 g/mol
InChI Key: NAXRNPPLCXUJOW-UHFFFAOYSA-N
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Description

Ethyl 2-(2-phenylpropan-2-yl)thiazole-4-carboxylate is a thiazole derivative, a class of compounds known for their diverse biological activities Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of Ethyl 2-(2-phenylpropan-2-yl)thiazole-4-carboxylate typically involves the reaction of 2-bromo-2-phenylpropane with thiazole-4-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 2-(2-phenylpropan-2-yl)thiazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiazolidines.

    Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions. Common reagents include halogens and nitrating agents.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 2-(2-phenylpropan-2-yl)thiazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its thiazole ring is a common scaffold in drug design due to its ability to interact with various biological targets.

    Biology: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Industry: The compound serves as an intermediate in the synthesis of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-phenylpropan-2-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Ethyl 2-(2-phenylpropan-2-yl)thiazole-4-carboxylate can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial agent used in the treatment of bacterial infections.

    Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.

    Abafungin: An antifungal agent used in the treatment of fungal infections.

What sets this compound apart is its unique substitution pattern, which can lead to distinct biological activities and chemical reactivity. The presence of the ethyl ester and phenylpropan-2-yl groups can influence its solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C15H17NO2S

Molecular Weight

275.4 g/mol

IUPAC Name

ethyl 2-(2-phenylpropan-2-yl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C15H17NO2S/c1-4-18-13(17)12-10-19-14(16-12)15(2,3)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3

InChI Key

NAXRNPPLCXUJOW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C(C)(C)C2=CC=CC=C2

Origin of Product

United States

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